molecular formula C15H9F3N2O3 B13474378 5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13474378
M. Wt: 322.24 g/mol
InChI Key: WCWQWHJNVRMDEZ-UHFFFAOYSA-N
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Description

5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoromethoxyphenyl group and an oxadiazolone ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the reaction of 2,3,6-trifluorophenol with appropriate reagents to introduce the methoxy group, followed by the formation of the oxadiazolone ring. Common reagents used in these reactions include triethylamine and dichloromethane . The reaction conditions often involve room temperature and specific retention times to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and oxadiazolone ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one lies in its combination of the trifluoromethoxyphenyl group and the oxadiazolone ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C15H9F3N2O3

Molecular Weight

322.24 g/mol

IUPAC Name

5-[4-[(2,3,6-trifluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H9F3N2O3/c16-11-5-6-12(17)13(18)10(11)7-22-9-3-1-8(2-4-9)14-19-20-15(21)23-14/h1-6H,7H2,(H,20,21)

InChI Key

WCWQWHJNVRMDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=CC(=C3F)F)F

Origin of Product

United States

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